molecular formula C16H15F2N5O2S B15122353 ethyl 4-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 4-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B15122353
M. Wt: 379.4 g/mol
InChI Key: MDHZMKQQMOURFP-UHFFFAOYSA-N
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Description

Ethyl 4-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a difluorophenyl group, and a tetrahydropyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the triazole ring through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tetrahydropyrimidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the difluorophenyl ring.

Scientific Research Applications

Ethyl 4-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studies in drug discovery and development.

    Medicine: It may exhibit pharmacological properties that are useful in the treatment of diseases, making it a subject of interest in medicinal chemistry.

    Industry: The compound’s unique chemical properties can be exploited in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring and difluorophenyl group may interact with enzymes or receptors, modulating their activity. The sulfur atom in the tetrahydropyrimidine ring can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 4-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

The uniqueness of ethyl 4-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both the triazole and tetrahydropyrimidine rings, along with the difluorophenyl group, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H15F2N5O2S

Molecular Weight

379.4 g/mol

IUPAC Name

ethyl 4-[1-(3,5-difluorophenyl)triazol-4-yl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H15F2N5O2S/c1-3-25-15(24)13-8(2)19-16(26)20-14(13)12-7-23(22-21-12)11-5-9(17)4-10(18)6-11/h4-7,14H,3H2,1-2H3,(H2,19,20,26)

InChI Key

MDHZMKQQMOURFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CN(N=N2)C3=CC(=CC(=C3)F)F)C

Origin of Product

United States

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